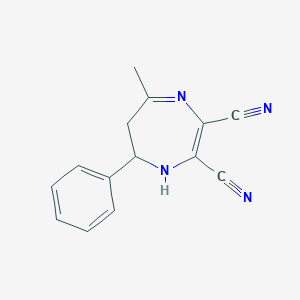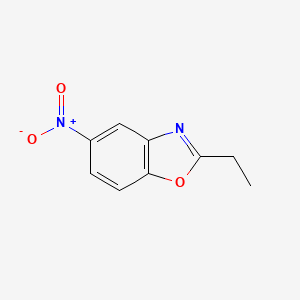
4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes a three-component condensation process that could be relevant to the synthesis of compounds similar to 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. This process involves β-ketonitriles, pyridinium ylides, and aldehydes, and proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. Although the paper does not specifically mention the synthesis of the compound , the methodology could potentially be adapted for its synthesis .
Molecular Structure Analysis
The molecular structure of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile would likely feature a pyridine ring fused with a dihydrofuran moiety, as well as a nitrile group. The structure would be characterized by the presence of conjugated systems, which could affect its electronic properties and reactivity. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss related heterocyclic structures, which can be used to infer some aspects of its molecular behavior .
Chemical Reactions Analysis
The second paper discusses the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent, leading to the formation of disulfanediylbis(1H-pyrroles). While this reaction does not directly pertain to 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, it does highlight the reactivity of similar carbonitrile compounds under certain conditions, suggesting that the compound may also undergo interesting transformations with appropriate reagents .
Physical and Chemical Properties Analysis
Neither paper provides specific information on the physical and chemical properties of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. However, based on the structural features and the reactivity of similar compounds, it can be inferred that the compound would exhibit properties typical of aromatic heterocycles, such as stability, potential for electronic delocalization, and reactivity towards nucleophilic and electrophilic agents. The presence of the nitrile group would also contribute to its chemical behavior, possibly making it a candidate for further functionalization .
Applications De Recherche Scientifique
-
Application in Animal Feed Flavorings
- Field : Animal Nutrition
- Summary : The compound is part of a group of furfuryl and furan derivatives used as flavorings in animal feed .
- Methods : The compound is added to the feed in specified amounts. The safety and efficacy of these compounds are assessed through various studies .
- Results : The studies aim to determine the absorption, distribution, metabolism, excretion, and residue of these compounds. They also assess the safety for the target species, the consumer, the user, and the environment .
-
Application in Chemical Synthesis
- Field : Organic Chemistry
- Summary : The compound is used in the synthesis of other organic compounds .
- Methods : The compound is used as a reagent in chemical reactions to produce other compounds. The specific methods and parameters would depend on the reaction .
- Results : The outcome of the reaction would be a new compound or set of compounds .
-
Application in Biofuel Production
- Field : Biochemical Engineering
- Summary : Furfural, a related compound, can be condensed with biogenic ketones like acetone to form 4-(2-furyl)-3-buten-2-one (FBO), a precursor for liquid hydrocarbon fuels .
- Methods : A homogeneous or heterogeneous base catalyst is used for the aldol condensation reaction .
- Results : The result is a potential biofuel precursor .
-
Application in Biomass Valorization
- Field : Biomass Conversion and Biorefinery
- Summary : The compound is part of a group of furfurals derived from biomass. These furfurals are used in the synthesis of various biofuels and renewable chemicals .
- Methods : The synthesis of these biofuels and chemicals involves chemical modifications of the reactive sites present in furfurals .
- Results : The result is a range of biorenewable products .
-
Application in Synthesis of Heterocyclic Derivatives
- Field : Organic Chemistry
- Summary : The compound is used in the synthesis of new heterocyclic derivatives from 2-furyl methanethiol .
- Methods : The compound is used as a reagent in chemical reactions to produce other compounds. The specific methods and parameters would depend on the reaction .
- Results : The outcome of the reaction would be a new compound or set of compounds .
-
Application in Animal Feed Flavorings
- Field : Animal Nutrition
- Summary : The compound is part of a group of furfuryl and furan derivatives used as flavorings in animal feed .
- Methods : The compound is added to the feed in specified amounts. The safety and efficacy of these compounds are assessed through various studies .
- Results : The studies aim to determine the absorption, distribution, metabolism, excretion, and residue of these compounds. They also assess the safety for the target species, the consumer, the user, and the environment .
-
Application in Biomass Valorization
- Field : Biomass Conversion and Biorefinery
- Summary : The compound is part of a group of furfurals derived from biomass. These furfurals are used in the synthesis of various biofuels and renewable chemicals .
- Methods : The synthesis of these biofuels and chemicals involves chemical modifications of the reactive sites present in furfurals .
- Results : The result is a range of biorenewable products .
-
Application in Synthesis of Heterocyclic Derivatives
- Field : Organic Chemistry
- Summary : The compound is used in the synthesis of new heterocyclic derivatives from 2-furyl methanethiol .
- Methods : The compound is used as a reagent in chemical reactions to produce other compounds. The specific methods and parameters would depend on the reaction .
- Results : The outcome of the reaction would be a new compound or set of compounds .
-
Application in Animal Feed Flavorings
- Field : Animal Nutrition
- Summary : The compound is part of a group of furfuryl and furan derivatives used as flavorings in animal feed .
- Methods : The compound is added to the feed in specified amounts. The safety and efficacy of these compounds are assessed through various studies .
- Results : The studies aim to determine the absorption, distribution, metabolism, excretion, and residue of these compounds. They also assess the safety for the target species, the consumer, the user, and the environment .
Safety And Hazards
The safety and hazards of a compound depend on its specific properties. For example, furfural has a flash point of 62 °C and explosive limits of 2.1–19.3%. It’s lethal dose or concentration (LD, LC) is 300–500 mg/kg (oral, mice)1.
Orientations Futures
The future of furfural and similar compounds lies in their potential as renewable organic carbon sources. They are environmentally friendly, have abundant reserves and inexpensive, providing unique advantages for the production of fuels and industrially important chemicals2.
Please consult with a professional chemist or a reliable database for more accurate and specific information about “4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile”.
Propriétés
IUPAC Name |
4-(furan-2-yl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEDKUUNIFBRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211819 | |
| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
CAS RN |
174713-66-7 | |
| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174713-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



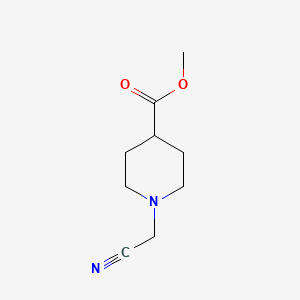
![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)
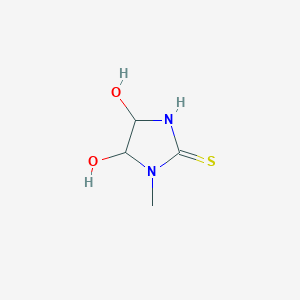
![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)
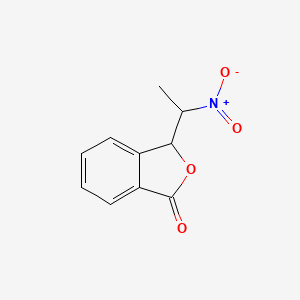
![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)
![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)
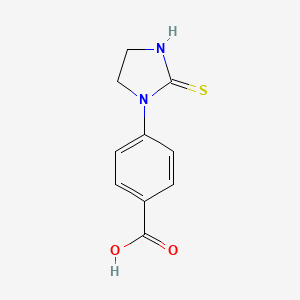

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)


